molecular formula C24H14Cl2N2 B12509563 4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline

4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline

Cat. No.: B12509563
M. Wt: 401.3 g/mol
InChI Key: FKFPVZRPWMREGF-UHFFFAOYSA-N
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Description

4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline is a chemical compound known for its unique structural properties and diverse applications. It is a derivative of phenanthroline, a heterocyclic organic compound, and is characterized by the presence of chlorine and phenyl groups at specific positions on the phenanthroline ring. This compound is of significant interest in various fields, including chemistry, biology, and materials science.

Preparation Methods

The synthesis of 4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline typically involves the chlorination of 2,9-diphenyl-1,10-phenanthroline. One common method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4 and 7 positions. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Scientific Research Applications

4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline involves its ability to interact with metal ions and biological molecules. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it can intercalate with DNA, disrupting its structure and function, which may contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline can be compared with other phenanthroline derivatives, such as:

    2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: This compound has methyl groups instead of chlorine atoms, which affects its chemical reactivity and applications.

    4,7-Diphenyl-1,10-phenanthroline: Lacks the chlorine atoms, making it less reactive in certain substitution reactions but still useful in coordination chemistry.

    4,7-Diamino-1,10-phenanthroline:

Properties

Molecular Formula

C24H14Cl2N2

Molecular Weight

401.3 g/mol

IUPAC Name

4,7-dichloro-2,9-diphenyl-1,10-phenanthroline

InChI

InChI=1S/C24H14Cl2N2/c25-19-13-21(15-7-3-1-4-8-15)27-23-17(19)11-12-18-20(26)14-22(28-24(18)23)16-9-5-2-6-10-16/h1-14H

InChI Key

FKFPVZRPWMREGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4Cl)C5=CC=CC=C5)C(=C2)Cl

Origin of Product

United States

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